



chemical structure of GC376 sodium

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Compound of Interest				
Compound Name:	GC376 sodium			
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An In-depth Technical Guide on the Chemical Structure and Activity of GC376 Sodium

Core Chemical Identity

GC376 is a broad-spectrum antiviral compound investigated for its therapeutic potential against various viruses, particularly coronaviruses.[1] It is a dipeptide-based protease inhibitor that functions as a prodrug.[2] The active form, GC373, is an aldehyde, while GC376 is its bisulfite adduct, which enhances stability and solubility.[1][2]

Chemical Name (IUPAC): sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate[1] [3]

Molecular Formula: C21H30N3NaO8S[1][4]

Molar Mass: $507.53 \text{ g} \cdot \text{mol}^{-1}[1]$

Chemical Identifiers:

CAS Number: 1416992-39-6[1][4]

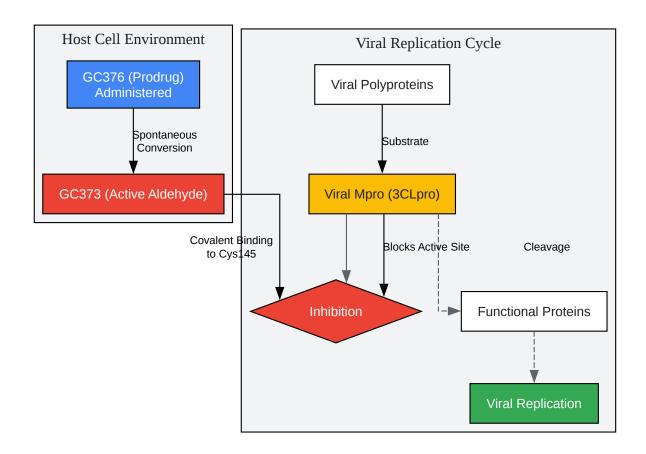
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 [Na+][1]
- InChl Key: BSPJDKCMFIPBAW-JPBGFCRCSA-M[1]



Mechanism of Action

GC376 functions as a prodrug that, upon administration, converts to its active aldehyde form, GC373.[2] This active compound is a potent inhibitor of the viral main protease (Mpro), also known as the 3C-like protease (3CLpro).[5][6] Mpro is a cysteine protease essential for viral replication; it cleaves viral polyproteins into functional proteins required to assemble new virions.[5][7] GC373 covalently binds to the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro) in the enzyme's active site, forming a hemithioacetal.[2][8] This binding blocks the protease's activity, thereby halting the viral replication cycle.[1][5]



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Fig. 1: Mechanism of action for GC376 as a 3CL protease inhibitor.



Quantitative Antiviral Activity Data

The inhibitory activity of GC376 has been quantified against a range of viruses, primarily coronaviruses. The data below summarizes key findings from various in vitro and cell-based assays.

Table 1: In Vitro Enzyme Inhibition (IC50)

Half-maximal inhibitory concentration against purified viral Mpro/3CLpro.

Virus Target	IC50 Value (μM)	Assay Type	Reference
SARS-CoV-2 Mpro	0.89	FRET	[8]
Feline Infectious Peritonitis Virus (FIPV) 3CLpro	0.72	FRET	[8]
MERS-CoV 3CLpro	1.56	FRET	[8]
SARS-CoV 3CLpro	4.35	FRET	[8]
Porcine Epidemic Diarrhea Virus (PEDV) 3CLpro	1.11	FRET	[6][8]
Transmissible Gastroenteritis Virus (TGEV) 3CLpro	0.82	FRET	[8]
Norovirus (NV) 3CLpro	~0.15	Enzyme Assay	[9]
Poliovirus (PV) 3Cpro	1.77	Enzyme Assay	[10]
Human Rhinovirus (HRV) 3Cpro	0.2	Enzyme Assay	[10]

Table 2: Cell-Based Antiviral Efficacy (EC50)

Half-maximal effective concentration in inhibiting viral replication in cell culture.



Virus	EC50 Value (μM)	Cell Line	Reference
SARS-CoV-2	2.19 - 3.37	Vero / Vero E6	[11][12]
Feline Infectious Peritonitis Virus (FIPV)	0.2	CRFK Cells	[9]
Transmissible Gastroenteritis Virus (TGEV)	0.15	ST Cells	[9]

Table 3: Binding Affinity and Cytotoxicity

Measurement of direct binding to the target enzyme and effect on host cells.

Parameter	Virus Target	Value	Method / Cell Line	Reference
KD	SARS-CoV-2 Mpro	1.6 μΜ	ITC	[8]
Ki	SARS-CoV-2 Mpro	40 nM	Enzyme Kinetics	[2]
Ki	SARS-CoV Mpro	20 nM	Enzyme Kinetics	[2]
Ki	FIPV Mpro	2.1 nM	Enzyme Kinetics	[2]
CC ₅₀	Various	>100 μM	Vero Cells	[11]
Therapeutic Index	SARS-CoV-2	>200	Vero E6 Cells	[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used to characterize GC376.

In Vitro Protease Inhibition Assay (FRET-based)

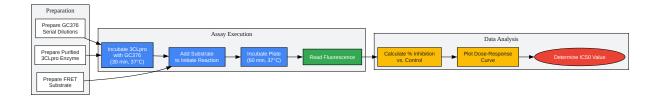


This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified protease using a substrate with a fluorescence resonance energy transfer (FRET) pair.

- Reagent Preparation:
 - Prepare a stock solution of GC376 (e.g., 10 mM in DMSO) and create serial dilutions to achieve final assay concentrations (e.g., 0.01 to 50 μM).[9]
 - Dilute purified recombinant 3CLpro to a working concentration in an appropriate assay buffer.
 - Prepare a FRET-based peptide substrate specific to the protease.
- Enzyme-Inhibitor Incubation:
 - In a 96-well black plate, incubate the purified 3CLpro with varying concentrations of GC376.[9]
 - \circ The total volume is typically 25 μ L, and the incubation is performed for 30 minutes at 37°C to allow for binding.[9]
- Reaction Initiation and Measurement:
 - Add 25 μL of the FRET substrate to each well to initiate the enzymatic reaction.[9]
 - Incubate the plate at 37°C for 60 minutes.[9]
 - Measure the fluorescence signal using a microplate reader at appropriate excitation and emission wavelengths (e.g., 490 nm excitation, 520 nm emission).[9]
- Data Analysis:
 - Calculate the percentage of inhibition for each GC376 concentration relative to a noinhibitor control (DMSO vehicle).



• Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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Fig. 2: Experimental workflow for a FRET-based protease inhibition assay.

Cell-Based Antiviral Assay (Cytopathic Effect)

This assay measures the ability of a compound to protect host cells from virus-induced death or cytopathic effect (CPE).

- Cell Seeding:
 - Seed Vero E6 cells (or another susceptible cell line) in 96-well plates at a density of approximately 3,000 cells/well.[6]
 - Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[6]
- Infection and Treatment:
 - Infect the cells with the virus (e.g., SARS-CoV-2) at a specified multiplicity of infection (MOI), such as 0.1.[6]



- Allow the virus to adsorb for 1 hour at 37°C.[6]
- Remove the virus inoculum.
- Add fresh cell culture media containing 3-fold serial dilutions of GC376 (e.g., 0.21 to 16.7 μM).[6]
- Incubation and Observation:
 - Incubate the plates for 48 to 72 hours at 37°C.[6][13]
 - Visually inspect the cells under a microscope for signs of CPE or use a cell viability assay
 (e.g., MTS or crystal violet staining) to quantify the protective effect.
- Data Analysis:
 - Determine the drug concentration that protects 50% of the cells from viral CPE to calculate the EC₅₀ value.
 - Simultaneously, run a parallel assay on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀) of the drug.

In Vivo Efficacy Study (K18-hACE2 Mouse Model)

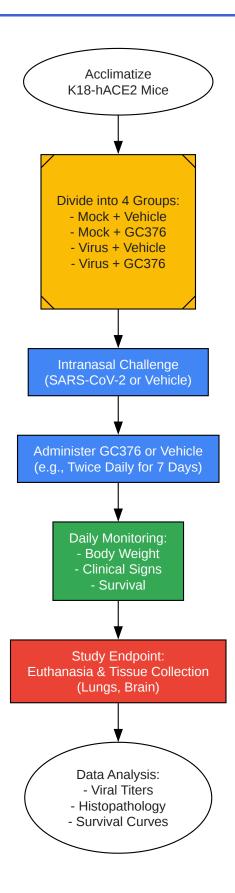
This protocol evaluates the in vivo therapeutic efficacy of GC376 against SARS-CoV-2 in a transgenic mouse model that expresses the human ACE2 receptor.[7][14]

- · Animal Acclimatization and Grouping:
 - Acclimatize K18-hACE2 transgenic mice to the BSL-3 containment facility.
 - Divide mice into groups: mock-challenged + vehicle, mock-challenged + GC-376, viruschallenged + vehicle, and virus-challenged + GC-376.[7]
- Viral Challenge:



- Challenge mice intranasally with a defined dose of SARS-CoV-2 (e.g., 1x10³ TCID₅₀/mouse).[7] Mock-challenged groups receive a sterile vehicle.
- Drug Administration:
 - Begin treatment with GC-376 (or vehicle) via intraperitoneal (I.P.) or subcutaneous (S.C.)
 injection at a specified time post-infection (e.g., 3 hours).[7][14]
 - Administer the treatment on a defined schedule (e.g., twice daily for 7 days).[14]
- · Monitoring and Endpoint Collection:
 - Monitor the mice daily for clinical signs of disease, including weight loss, reduced activity,
 and changes in physical appearance.
 - At the study endpoint (or upon reaching humane endpoints), euthanize the animals.
 - Collect tissues (e.g., lungs, brain) for viral load quantification (via qPCR or TCID₅₀ assay)
 and histopathological analysis.[14]
- Data Analysis:
 - Compare survival curves, body weight changes, and viral titers between the GC-376
 treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).[7]





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Fig. 3: Workflow for an in vivo efficacy study in a mouse model.



Inhibitor Reversibility Assay (Dialysis)

This method determines whether an inhibitor binds reversibly or irreversibly to its target enzyme by attempting to restore enzyme activity after inhibitor removal.[15]

- Enzyme Inhibition:
 - Incubate the protease (e.g., SARS-CoV-2 Mpro) with a concentration of GC376 sufficient for full inhibition (e.g., 20 μM).[15]
 - Allow the mixture to stand for 15 minutes at room temperature.
- Dialysis:
 - Place the enzyme-inhibitor mixture into a dialysis bag with an appropriate molecular weight cutoff (MWCO), such as 6–8 kDa.[15]
 - Dialyze the sample against a large volume (e.g., 2 L) of buffer (e.g., 50 mM Tris-HCl, pH 7.8, 150 mM NaCl).[15]
 - Change the dialysis buffer periodically (e.g., every 24 hours) to ensure complete removal of the unbound inhibitor.[15]
- Activity Measurement:
 - At various time points during dialysis, remove an aliquot of the enzyme from the dialysis bag.
 - Measure the enzymatic activity of the aliquot using a standard activity assay (e.g., FRET assay as described in 4.1).
- Data Analysis:
 - Compare the recovered enzyme activity to that of a control enzyme sample that was dialyzed without the inhibitor. A significant restoration of activity indicates reversible binding.[15]



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